6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Description
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a synthetic purinoimidazole-dione derivative characterized by a fused bicyclic core structure. Key structural features include:
- A benzyl substituent at position 6, contributing hydrophobic interactions.
- A prop-2-enyl (allyl) group at position 2, offering reactivity for further functionalization.
The compound’s molecular formula is C₂₃H₂₅N₅O₂, with a molar mass of 403.48 g/mol.
Properties
CAS No. |
878716-40-6 |
|---|---|
Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.421 |
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |
InChI Key |
XOOBQEIUBJDFFC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and may involve heating under reflux with solvents like acetone or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Purinoimidazole-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione with similar compounds:
Table 1: Structural and Functional Comparison of Purinoimidazole-Dione Derivatives
Key Findings :
Substituent Impact on Binding Affinity :
- The benzyl group in the target compound may improve binding to aromatic pockets in enzymes compared to the 4-methylphenyl group in CAS: 879466-53-2 .
- The allyl group at position 2 offers unique reactivity for covalent bonding, absent in ZINC170624334’s hydroxyethyl group .
Receptor Selectivity: Indolin-1,3-dione derivatives (e.g., from ) exhibit s2 receptor subtype selectivity due to an additional carbonyl group, whereas purinoimidazole-diones with benzyl/aryl groups (e.g., target compound) may favor s1 receptor interactions .
Metal Coordination Potential: Seleno-hydantoin derivatives (e.g., Hid-Se in ) form stable Pd(II) complexes via selenium coordination.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione?
- Methodological Answer : Utilize a combination of 1H and 13C NMR spectroscopy to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures compound homogeneity. For resolving stereochemical ambiguities, X-ray crystallography is definitive but requires high-quality crystals. Cross-referencing with PubChem-derived spectral data for analogous purinoimidazoles can aid interpretation .
Q. What are the optimal reaction conditions for synthesizing this compound to minimize by-product formation?
- Methodological Answer : Synthesis typically involves multi-step protocols with alkylation and cyclization steps. For example, allyl groups (prop-2-enyl) can be introduced via microwave-assisted coupling to enhance reaction efficiency (70–85% yield). Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures reduces impurities .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of substituents on the purinoimidazole core for enhanced bioactivity?
- Methodological Answer : Perform systematic substituent variation (e.g., benzyl vs. phenyl groups) and assess biological activity using in vitro enzyme inhibition assays (e.g., phosphodiesterase IC₅₀) and receptor-binding studies (e.g., serotonin receptor modulation). Pair experimental data with molecular docking simulations (AutoDock Vina, Schrödinger) to map interactions with target binding pockets. For example, bulky substituents (e.g., benzyl) may enhance hydrophobic interactions, while allyl groups improve membrane permeability .
Q. What strategies are effective in resolving contradictory data regarding this compound’s inhibitory effects on phosphodiesterases versus kinase targets?
- Methodological Answer : Conduct orthogonal assays under standardized conditions:
- Radiometric assays (³H-cAMP hydrolysis) for phosphodiesterase activity.
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition.
- Use isoform-specific inhibitors (e.g., rolipram for PDE4) to isolate contributions. Contradictions may arise from assay sensitivity differences or solvent effects (e.g., DMSO concentration). Validate findings with knockout cell lines or CRISPR-edited models .
Q. Which in silico approaches are validated for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR models (e.g., SwissADME) predict logP (2.8–3.5) and aqueous solubility.
- Molecular dynamics simulations (GROMACS) assess blood-brain barrier penetration (critical for CNS targets).
- ADMET profiling : CYP450 inhibition risks (e.g., CYP3A4) can be modeled using StarDrop or ADMET Predictor. Cross-validate predictions with in vitro hepatocyte stability assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition profiles across studies?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., substrate concentration, pH) or compound purity . Solutions include:
- Repeating assays with certified reference standards (≥98% purity by HPLC).
- Validating enzyme sources (recombinant vs. tissue-derived PDE isoforms).
- Applying statistical meta-analysis to aggregate data from multiple studies, adjusting for methodological biases .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity) with dose ranges (10–100 mg/kg, oral/IP). Monitor pharmacokinetics via LC-MS/MS plasma analysis (Tmax, Cmax). Include positive controls (e.g., fluoxetine) and assess off-target effects via histopathology. For neuroinflammation studies, employ LPS-induced cytokine models with ELISA-based cytokine profiling (TNF-α, IL-6) .
Synthetic Chemistry Challenges
Q. How can regioselectivity issues during alkylation of the purinoimidazole core be mitigated?
- Methodological Answer : Use directed ortho-metalation (e.g., LDA/THF at −78°C) to control substitution sites. For allyl groups, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity. Monitor reaction progress with TLC-MS and optimize protecting groups (e.g., Boc for amines) to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
